molecular formula C21H27N5O6 B3029909 Pyr-Pro-Val-pNA CAS No. 83329-36-6

Pyr-Pro-Val-pNA

Cat. No.: B3029909
CAS No.: 83329-36-6
M. Wt: 445.5 g/mol
InChI Key: HDYIMWXQGNDTQL-BQFCYCMXSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyr-Pro-Val-pNA involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the C-terminal amino acid (L-valine) to a solid resin. Subsequent amino acids (L-proline and L-pyroglutamic acid) are added sequentially through coupling reactions facilitated by reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The final step involves the attachment of the p-nitroanilide group to the N-terminus of the peptide .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated peptide synthesizers and rigorous purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions: Pyr-Pro-Val-pNA primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes such as human granulocyte elastase. The hydrolysis of the peptide bond releases p-nitroaniline, which can be quantitatively measured due to its chromogenic properties .

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pyr-Pro-Val-pNA is extensively used in various fields of scientific research:

Mechanism of Action

Pyr-Pro-Val-pNA functions as a substrate for human granulocyte elastase. The enzyme recognizes and binds to the peptide sequence, catalyzing the hydrolysis of the peptide bond. This reaction releases p-nitroaniline, which can be measured spectrophotometrically. The specificity of the substrate for elastase allows for precise quantification of enzyme activity .

Comparison with Similar Compounds

Uniqueness: Pyr-Pro-Val-pNA is unique due to its high specificity for human granulocyte elastase and its chromogenic properties, which facilitate easy detection and quantification of enzyme activity. This makes it a valuable tool in both research and diagnostic applications .

Properties

IUPAC Name

(2S)-N-[(2S)-3-methyl-1-(4-nitroanilino)-1-oxobutan-2-yl]-1-[(2S)-5-oxopyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O6/c1-12(2)18(20(29)22-13-5-7-14(8-6-13)26(31)32)24-19(28)16-4-3-11-25(16)21(30)15-9-10-17(27)23-15/h5-8,12,15-16,18H,3-4,9-11H2,1-2H3,(H,22,29)(H,23,27)(H,24,28)/t15-,16-,18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDYIMWXQGNDTQL-BQFCYCMXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2C(=O)C3CCC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@@H]2CCCN2C(=O)[C@@H]3CCC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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